2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
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Overview
Description
2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C9H12O5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The dioxane ring structure may also interact with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: This compound shares a similar dioxane ring structure but has an allyloxycarbonyl group instead of a methoxyethyl group.
Ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate: Similar in structure but with an ethyl ester group instead of a methoxyethyl group.
Uniqueness: 2-Methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H14O6 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-methoxyethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C9H14O6/c1-9(5-14-8(11)15-6-9)7(10)13-4-3-12-2/h3-6H2,1-2H3 |
InChI Key |
NHXANTNMAAWUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)OC1)C(=O)OCCOC |
Origin of Product |
United States |
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